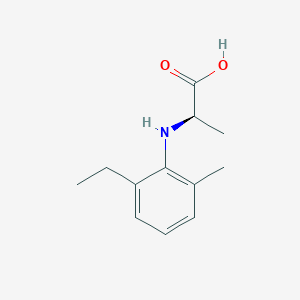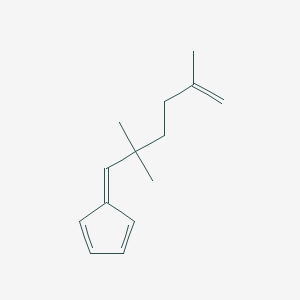
2-Hexylideneoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylideneoxolane is an organic compound with the molecular formula C10H18O. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom. The structure of this compound includes a hexylidene group attached to the oxolane ring, making it a unique compound with specific chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylideneoxolane can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a hexylidene halide with a Grignard reagent, followed by cyclization, can yield this compound . Another method involves the oxidation of alkenes to form the corresponding aldehydes, which can then undergo cyclization to form the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes, such as ozonolysis of alkenes, followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexylideneoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
2-Hexylideneoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hexylideneoxolane involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a hexylidene group.
Tetrahydrofuran (THF): Another cyclic ether with a similar structure but without the hexylidene group.
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with similar properties
Uniqueness
2-Hexylideneoxolane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexylidene group provides additional hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
| 84254-10-4 | |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-hexylideneoxolane |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h7H,2-6,8-9H2,1H3 |
Clé InChI |
GIROVIKDRVUXHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)

![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)


